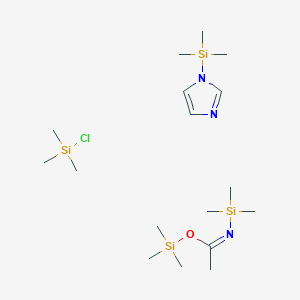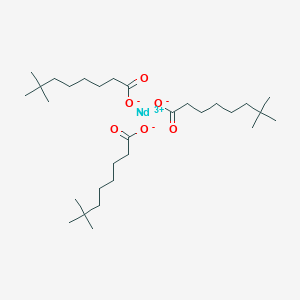
4-Méthylumbelliféryl alpha-L-rhamnopyranoside
Vue d'ensemble
Description
4-Methylumbelliferyl alpha-L-rhamnopyranoside is a biochemical reagent widely used in glycobiology research. It is a fluorogenic substrate that, upon enzymatic cleavage, releases 4-methylumbelliferone, a compound that exhibits strong fluorescence. This property makes it particularly useful in various biochemical assays and research applications .
Applications De Recherche Scientifique
4-Methylumbelliferyl alpha-L-rhamnopyranoside is extensively used in various fields of scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity and specificity of glycosidases.
Biology: It helps in the investigation of glycan structures and functions in biological systems.
Medicine: It is employed in diagnostic assays to detect enzyme deficiencies or abnormalities in metabolic pathways.
Industry: It is used in quality control processes to monitor enzyme activities in various industrial applications
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl alpha-L-rhamnopyranoside is the enzyme alpha-L-rhamnosidase . This enzyme plays a crucial role in the hydrolysis of terminal non-reducing alpha-L-rhamnose residues in alpha-L-rhamnosides .
Mode of Action
4-Methylumbelliferyl alpha-L-rhamnopyranoside acts as a fluorogenic substrate for alpha-L-rhamnosidase . Upon cleavage by the enzyme, it yields a blue fluorescent solution . This fluorescence can be detected and measured, providing a means to monitor the activity of the enzyme.
Result of Action
The cleavage of 4-Methylumbelliferyl alpha-L-rhamnopyranoside by alpha-L-rhamnosidase results in the release of a blue fluorescent compound . This fluorescence can be used as a marker to track the activity of the enzyme, providing valuable information about the enzyme’s function in various biological processes.
Analyse Biochimique
Biochemical Properties
4-Methylumbelliferyl alpha-L-rhamnopyranoside is a substrate for the enzyme ribonuclease . The product of the enzymatic reaction, 4-methylumbelliferone (4MU), is fluorescent and can be measured spectrophotometrically at 360 nm .
Cellular Effects
The cellular effects of 4-Methylumbelliferyl alpha-L-rhamnopyranoside are primarily related to its role as a substrate for ribonuclease . The fluorescent product of the enzymatic reaction can be used in diagnostic applications such as the detection of bacterial growth or in food testing .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl alpha-L-rhamnopyranoside involves its cleavage by the enzyme ribonuclease . This reaction results in the formation of the fluorescent product 4-methylumbelliferone .
Temporal Effects in Laboratory Settings
It is known that the product of its enzymatic reaction, 4-methylumbelliferone, can be measured spectrophotometrically .
Metabolic Pathways
4-Methylumbelliferyl alpha-L-rhamnopyranoside is involved in the metabolic pathway of ribonuclease . The enzyme cleaves 4-Methylumbelliferyl alpha-L-rhamnopyranoside to produce 4-methylumbelliferone .
Subcellular Localization
Given its role as a substrate for ribonuclease, it is likely to be found in locations where this enzyme is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl alpha-L-rhamnopyranoside typically involves the glycosylation of 4-methylumbelliferone with alpha-L-rhamnopyranosyl donors. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for 4-Methylumbelliferyl alpha-L-rhamnopyranoside are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl alpha-L-rhamnopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes, such as alpha-L-rhamnosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone .
Common Reagents and Conditions
The hydrolysis of 4-Methylumbelliferyl alpha-L-rhamnopyranoside is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme used. Common reagents include buffer salts, stabilizers, and sometimes cofactors to enhance enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl alpha-L-rhamnopyranoside is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using spectrophotometric methods .
Comparaison Avec Des Composés Similaires
4-Methylumbelliferyl alpha-L-rhamnopyranoside is unique due to its specific substrate properties and the strong fluorescence of its hydrolysis product. Similar compounds include:
4-Methylumbelliferyl beta-D-glucopyranoside: Used to study beta-glucosidase activity.
4-Methylumbelliferyl beta-D-galactopyranoside: Used to study beta-galactosidase activity.
4-Methylumbelliferyl alpha-D-glucopyranoside: Used to study alpha-glucosidase activity
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific glycosidic bonds they target and the enzymes they interact with.
Propriétés
IUPAC Name |
4-methyl-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-JKNOJPNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione](/img/structure/B19688.png)
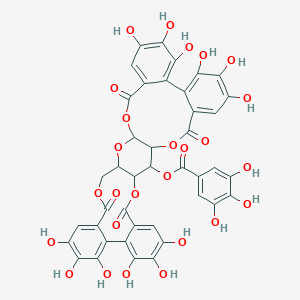


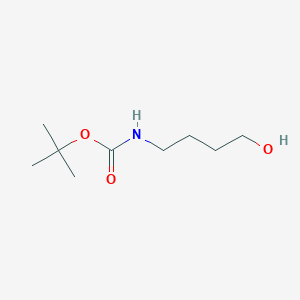

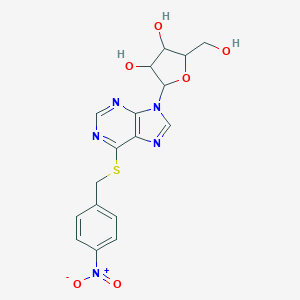


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
